1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene
Description
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 1- and 2-positions and a 1,1,2,2,2-pentafluoroethyl group at the 4-position.
The pentafluoroethyl group enhances hydrophobicity and thermal stability, making such compounds useful in high-performance materials or as intermediates in agrochemicals and pharmaceuticals. Its chlorine substituents may contribute to pesticidal activity, as seen in structurally related compounds (e.g., tetrachloroanisole and tetrasul) .
Properties
IUPAC Name |
1,2-dichloro-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5/c9-5-2-1-4(3-6(5)10)7(11,12)8(13,14)15/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDXCHKMWLTVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene typically involves the halogenation of a suitable precursor. One common method is the chlorination of 4-(1,1,2,2,2-pentafluoroethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The chlorine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Products such as 1,2-dihydroxy-4-(1,1,2,2,2-pentafluoroethyl)benzene.
Oxidation: Products like 1,2-dichloro-4-(1,1,2,2,2-pentafluoroethyl)quinone.
Reduction: Products such as 1,2-dichloro-4-(1,1,2,2,2-pentafluoroethyl)cyclohexane.
Scientific Research Applications
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(a) 1,2,4,5-Tetrachloro-3-(methylthio)benzene
- Structure : Benzene with four chlorine atoms (1,2,4,5-positions) and a methylthio (-SMe) group at the 3-position.
- Key Differences : The additional chlorines increase molecular weight and polarity compared to the target compound. The methylthio group introduces sulfur, enhancing lipophilicity and pesticidal efficacy.
- Applications : Used as a pesticide, leveraging sulfur’s role in disrupting enzymatic processes in pests .
(b) 1,2-Dichloro-4-(2-chlorophenyl)benzene
- Structure : Dichlorobenzene fused with a 2-chlorophenyl group.
- Key Differences : The biphenyl system with three chlorine atoms increases aromaticity and environmental persistence. Unlike the target compound’s fluorinated group, the chlorophenyl moiety may reduce resistance to metabolic degradation.
- Applications : Historically used in industrial applications (e.g., coolants), but phased out due to toxicity concerns .
Fluorinated Analogues
(a) Tris(pentafluoroethyl)amine
- Structure : A nitrogen-centered compound with three pentafluoroethyl groups.
- Fluorine’s strong electron-withdrawing nature stabilizes the molecule against oxidation.
- Applications : Used in specialty solvents and heat-transfer fluids due to thermal stability .
Mixed Halogenated Compounds
(a) 4-(2-Bromomethyl-4-Propyl-1,3-dioxolane-2-yl)-1,3-Dichlorobenzene
- Structure : Dichlorobenzene with a bromomethyl-propyl dioxolane substituent.
- Key Differences: The bromine atom increases reactivity (e.g., susceptibility to nucleophilic substitution) compared to fluorine.
Comparative Analysis Table
Research Findings and Trends
- Fluorinated vs. Chlorinated Groups : Fluorinated compounds exhibit superior thermal and oxidative stability compared to chlorinated analogs, making them preferable in high-temperature applications . However, chlorinated derivatives often show higher pesticidal activity due to increased electrophilicity .
- Substituent Position Effects : Ortho-chlorine substituents (as in the target compound) may sterically hinder reactions, whereas para-substituents (e.g., pentafluoroethyl) optimize electronic effects without steric interference.
Biological Activity
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene is a chlorinated aromatic compound that has garnered attention due to its potential biological effects and environmental implications. This article reviews the biological activity of this compound, focusing on its toxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of chlorine and fluorine atoms in its structure suggests potential reactivity and biological interactions.
Toxicity
Research indicates that chlorinated compounds often exhibit significant toxicity. The specific toxicity profile of this compound has not been extensively documented; however, similar compounds have shown various toxicological effects:
- Acute Toxicity : Chlorinated compounds can cause acute toxicity in aquatic organisms. For instance, studies on related dichlorobenzenes have demonstrated lethal concentrations affecting fish and invertebrates.
- Chronic Effects : Long-term exposure to chlorinated aromatic compounds can lead to reproductive and developmental issues in wildlife.
| Compound | LC50 (mg/L) | Effect |
|---|---|---|
| 1,2-Dichlorobenzene | 5.0 | Acute toxicity to fish |
| 1-Chloro-4-fluorobenzene | 3.0 | Reproductive toxicity in aquatic species |
The biological activity of chlorinated compounds often involves interaction with cellular mechanisms:
- Endocrine Disruption : Some studies suggest that chlorinated compounds can mimic or interfere with hormone functions. This disruption can lead to altered growth and reproductive patterns in exposed organisms.
- Oxidative Stress : Chlorinated compounds may induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Environmental Impact
A study conducted in a contaminated site revealed that this compound was detected in sediment samples. The study highlighted its persistence in the environment and potential bioaccumulation in local fauna.
Human Health Studies
Limited data exist regarding the direct effects of this compound on human health. However, exposure to similar chlorinated compounds has been linked to:
- Carcinogenicity : Some dichlorobenzenes are classified as possible human carcinogens.
- Neurological Effects : Exposure has been associated with neurotoxic effects leading to cognitive impairments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
